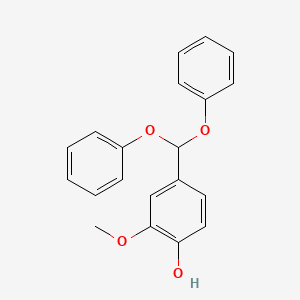

4-(Diphenoxymethyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

94134-78-8 |

|---|---|

Molecular Formula |

C20H18O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

4-(diphenoxymethyl)-2-methoxyphenol |

InChI |

InChI=1S/C20H18O4/c1-22-19-14-15(12-13-18(19)21)20(23-16-8-4-2-5-9-16)24-17-10-6-3-7-11-17/h2-14,20-21H,1H3 |

InChI Key |

FKHMCEUDQOCNQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(OC2=CC=CC=C2)OC3=CC=CC=C3)O |

Origin of Product |

United States |

Spectroscopic and Chromatographic Elucidation of 4 Diphenoxymethyl 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-(diphenoxymethyl)-2-methoxyphenol, distinct signals corresponding to the different types of protons are expected.

The aromatic protons on the 2-methoxyphenol ring typically appear in the range of δ 6.5-7.5 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by the electron-donating effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, as well as the bulky diphenoxymethyl substituent. The protons on the two phenyl rings of the diphenoxymethyl group will also resonate in the aromatic region, likely overlapping with the signals from the methoxyphenol ring.

A key signal is the methoxy group's protons (-OCH₃), which is expected to appear as a sharp singlet around δ 3.8 ppm. The proton of the hydroxyl group (-OH) will present as a broad singlet, with its chemical shift being variable and dependent on factors like concentration and solvent. The benzylic proton (-CH(OPh)₂) is also a characteristic signal, expected to appear as a singlet in the downfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (methoxyphenol ring) | 6.5 - 7.5 | Multiplet |

| Aromatic (diphenyl rings) | 7.0 - 7.5 | Multiplet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The broad range of chemical shifts in ¹³C NMR allows for the differentiation of carbon atoms in various chemical environments. oregonstate.edu

For this compound, the aromatic carbons will appear in the region of δ 110-160 ppm. The carbons bearing the oxygen substituents (C-O) will be the most downfield in this region. The methoxy carbon (-OCH₃) is expected to resonate around δ 55-60 ppm. The benzylic carbon (-CH(OPh)₂) will also have a characteristic chemical shift. Quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu The interpretation of ¹³C NMR data is crucial for confirming the carbon framework and the positions of the substituents. researchgate.netrsc.org

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| Aromatic (C-H) | 110 - 140 |

| Aromatic (C-O) | 140 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

| Benzylic (-CH) | 70 - 90 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would help in assigning the signals of the aromatic protons on the substituted phenol (B47542) ring by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is extremely useful for assigning the carbon signals based on the already assigned proton signals. For instance, the methoxy proton signal would show a cross-peak with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it could show a correlation between the benzylic proton and the carbons of the phenyl rings, as well as the carbons of the methoxyphenol ring, confirming the structure of the diphenoxymethyl group and its attachment point.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The spectrum of this compound is expected to show characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would be observed around 2850-2960 cm⁻¹. The C-O stretching vibrations of the ether linkages (methoxy and diphenoxymethyl groups) are expected in the range of 1000-1300 cm⁻¹. spectrabase.comnist.gov Aromatic C=C stretching vibrations will give rise to absorptions in the 1400-1600 cm⁻¹ region. rsc.orgspectrabase.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to the exact molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the bonds in the diphenoxymethyl group. Common fragmentation pathways could include the loss of a phenoxy radical (-OPh) or a diphenoxymethyl radical. The stability of the resulting carbocations and radical fragments will dictate the major peaks observed in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Integration for Purity and Molecular Mass Determination

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This hyphenated technique is ideal for analyzing the purity of a sample and confirming the molecular mass of its components.

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities. As the pure compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum. The retention time from the GC provides a measure of the compound's identity and purity, while the mass spectrum confirms its molecular weight and provides structural information through its fragmentation pattern. This integrated approach is a standard method for the characterization of volatile and semi-volatile organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms.

A thorough search of scientific databases did not yield any specific high-resolution mass spectrometry data for this compound. For a compound with the molecular formula C₂₀H₁₈O₄, the theoretical exact mass can be calculated. This calculated value would be the target for comparison in an HRMS experiment.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₈O₄ |

| Monoisotopic Mass | 322.1205 u |

| Ionization Mode | Typically ESI+ or APCI+ |

| Expected Ion | [M+H]⁺, [M+Na]⁺ |

This table represents theoretical values, as no experimental data has been found.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption are characteristic of a molecule's electronic structure, particularly the presence of chromophores (light-absorbing groups).

For this compound, the presence of the benzene (B151609) rings and the oxygen-containing substituents would be expected to give rise to characteristic absorption bands. The electronic transitions would likely be of the π → π* type, associated with the aromatic system, and potentially n → π* transitions involving the non-bonding electrons on the oxygen atoms.

Despite the theoretical potential for UV-Vis analysis, a detailed search of scientific literature did not uncover any published UV-Vis spectra or specific absorption maxima (λmax) for this compound. Research on structurally similar compounds, such as other methoxyphenols, indicates that absorptions in the UV region are typical for this class of compounds. For instance, various methoxyphenol derivatives show absorption bands related to π-π* transitions of the aromatic ring. However, without experimental data for the specific title compound, a precise discussion of its electronic transitions remains speculative.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Expected Transition Type | Chromophore | Expected Absorption Region (nm) |

| π → π | Benzene Ring | ~250-300 |

| n → π | Phenolic -OH, Ether -O- | Variable, often weaker and can be solvent-dependent |

This table is based on general principles of UV-Vis spectroscopy for similar structures, as no specific experimental data for this compound has been found.

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published crystal structures for this compound. Therefore, no experimental data on its solid-state molecular structure is available. While crystal structures for related, smaller compounds like 4-Hydroxymethyl-2-methoxyphenol and 3,4-dimethoxyphenol (B20763) have been reported nih.govnih.gov, this information cannot be directly extrapolated to determine the complex three-dimensional structure of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Diphenoxymethyl 2 Methoxyphenol Analogues

Reaction Mechanisms of Functional Group Interconversions

The functional groups of 4-(diphenoxymethyl)-2-methoxyphenol offer specific sites for chemical transformations, allowing for the interconversion of the molecule into other derivatives.

The phenolic hydroxyl group is a versatile reaction site. Its reactivity is influenced by the electron-donating methoxy (B1213986) group at the ortho position and the bulky diphenoxymethyl group at the para position.

Acidity and Nucleophilicity: The hydroxyl proton is weakly acidic and can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile, capable of participating in Williamson ether synthesis or esterification reactions.

Radical Scavenging: As mentioned in section 5.1.2, the hydroxyl group is an effective hydrogen atom donor, which underlies the antioxidant and radical-scavenging properties of phenolic compounds. nih.govnih.gov The rate of this reaction is generally rapid. nih.gov

Steric and Electronic Effects: The reactivity of the hydroxyl group is modulated by its substituents. The ortho-methoxy group provides some steric hindrance, which can influence the approach of bulky reagents. semanticscholar.org Studies on lignin models show that the reactivity of phenolic hydroxyls follows the order p-hydroxyphenyl > guaiacyl > syringyl, an order dictated by the increasing steric hindrance from adjacent methoxy groups. semanticscholar.org This places the reactivity of the guaiacyl-type hydroxyl in this compound at an intermediate level.

The primary reaction of the diphenoxymethyl acetal (B89532) moiety is its interconversion back to a carbonyl group, making it an effective protecting group for an aldehyde.

Acid-Catalyzed Deprotection (Hydrolysis): The most significant reaction is the acid-catalyzed hydrolysis described in section 5.1.3. This reaction efficiently converts the acetal back to the parent aldehyde, 4-formyl-2-methoxyphenol (a vanillin (B372448) isomer), and two equivalents of phenol (B47542). nih.govresearchgate.net This deprotection is a key functional group interconversion, widely used in organic synthesis.

Transacetalization: In the presence of an acid catalyst and a different alcohol or diol, the diphenoxymethyl group can be exchanged in a process called transacetalization. organic-chemistry.org This equilibrium-driven reaction would involve the formation of a new acetal derived from the added alcohol, releasing phenol. This allows for the interconversion from one type of acetal to another without proceeding through the free aldehyde.

The mechanism for these interconversions proceeds through the critical oxycarbenium ion intermediate, which can be trapped by various nucleophiles (water for hydrolysis, an alcohol for transacetalization) to yield the final product. youtube.com

Role of the Methoxy Group in Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by its substituents, particularly the methoxy (-OCH₃) group at the 2-position. The methoxy group is a potent activating group in electrophilic aromatic substitution (EAS) reactions due to its strong electron-donating nature. This influence stems from two primary electronic effects: the resonance effect and the inductive effect.

The resonance effect (or mesomeric effect) involves the delocalization of a lone pair of electrons from the oxygen atom of the methoxy group into the π-system of the benzene (B151609) ring. This donation of electron density is most pronounced at the ortho and para positions relative to the methoxy group, making these sites significantly more nucleophilic and thus more susceptible to attack by electrophiles. In the case of this compound, the methoxy group at C-2 directs incoming electrophiles to the C-1 (ipso, already substituted), C-3, and C-5 positions.

Conversely, the inductive effect of the methoxy group is electron-withdrawing due to the higher electronegativity of the oxygen atom compared to the carbon atom of the ring. However, for substituents like the methoxy group, the electron-donating resonance effect is substantially stronger than the electron-withdrawing inductive effect, resulting in a net activation of the aromatic ring.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing character of a group. A negative σ value indicates an electron-donating group that accelerates reactions involving the build-up of positive charge, such as EAS. The methoxy group possesses negative σ values, especially when positioned para to the reaction center, confirming its activating nature. yale.eduresearchgate.net

| Substituent Position | Sigma Constant (σ) | Dominant Effect |

|---|---|---|

| σmeta | +0.12 | Inductive (Electron-withdrawing) |

| σpara | -0.27 | Resonance (Electron-donating) |

The phenolic hydroxyl (-OH) group at C-1 also strongly activates the ring, reinforcing the ortho-, para-directing nature. The combined influence of the hydroxyl and methoxy groups makes the aromatic ring in this compound and its guaiacol (B22219) analogues highly reactive towards electrophiles.

Acid-Catalyzed and Base-Catalyzed Reactions

The chemical stability and reactivity of the diphenoxymethyl ether linkage in this compound are highly dependent on the pH of the medium.

Acid-Catalyzed Reactions

In the presence of a strong acid, the ether linkage is susceptible to cleavage. mdma.ch The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (a neutral alcohol molecule). The subsequent cleavage of the C-O bond is dictated by the stability of the potential carbocation intermediates.

For this compound, the cleavage of the bond between the phenolic oxygen and the diphenoxymethyl carbon results in the formation of a diphenylmethyl (benzhydryl) carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized over both phenyl rings. Due to the formation of this stable carbocation, the cleavage of the ether bond follows a unimolecular nucleophilic substitution (SN1) mechanism. wikipedia.org The benzhydryl cation is then captured by a nucleophile present in the medium (e.g., water or a halide ion) to form diphenylmethanol (B121723) or a benzhydryl halide, respectively, alongside the parent guaiacol derivative. The ease of removal under acidic conditions is a key reason benzhydryl ethers are employed as protecting groups in organic synthesis. yale.edu

Base-Catalyzed Reactions

In contrast to their lability in acid, ethers are generally characterized by their high stability under neutral and basic conditions. The diphenoxymethyl ether linkage is resistant to cleavage by most bases because the alkoxide leaving group that would be generated is a very strong base and therefore a poor leaving group.

Cleavage of such ethers requires harsh conditions, such as the use of very strong bases like organometallic reagents (e.g., organolithium compounds) or potassium tert-butoxide at high temperatures. mdma.chwikipedia.org These are not considered catalytic conditions and typically involve different mechanisms, such as elimination or carbanion-mediated rearrangements, rather than a simple base-catalyzed hydrolysis. Therefore, under typical laboratory and physiological conditions, this compound is expected to be stable in the presence of bases.

Design and Exploration of Derivatives of 4 Diphenoxymethyl 2 Methoxyphenol

Rational Design Principles for Modifying the 4-(Diphenoxymethyl) Substituent

The rational design of derivatives focusing on the 4-(diphenoxymethyl) substituent is guided by principles of medicinal chemistry and materials science, where specific molecular properties are sought. The primary strategies involve leveraging quantitative structure-activity relationships (QSAR) and computational quantum mechanics (QM) to predict the effects of structural changes. nih.gov

The design process for analogous compounds, such as diphenylamine (B1679370) (DPA) derivatives, often targets the inhibition of autoxidation through hydrogen atom donation to peroxyl radicals. nih.gov Key design principles that can be extrapolated for modifying the 4-(diphenoxymethyl) group include:

Modulation of Steric Hindrance: The two phenyl groups create significant steric bulk. Rational design may involve replacing one or both phenyl groups with smaller or larger aromatic or aliphatic moieties to control access to the core phenolic ring. This can influence the molecule's interaction with biological targets or its reaction pathways by sterically shielding or exposing certain positions on the guaiacol (B22219) ring.

Alteration of Electronic Properties: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the diphenoxymethyl substituent can systematically alter the electronic environment of the entire molecule. According to QSAR studies on similar antioxidant structures, electronic properties significantly influence the molecule's behavior. nih.gov For instance, adding electron-donating groups could enhance the electron density of the 2-methoxyphenol ring system, potentially affecting its radical scavenging ability.

Enhancing Solubility and Partitioning: The lipophilic nature of the diphenoxymethyl group heavily influences the molecule's solubility. Design strategies may include adding polar functional groups (e.g., hydroxyl, carboxyl) to the phenyl rings to increase hydrophilicity or, conversely, adding alkyl groups to increase lipophilicity and influence properties like the octanol-water partition coefficient (LogKow). nih.gov

Conformational Control: The flexibility of the C-O bonds in the diphenoxymethyl group allows for multiple conformations. Designing derivatives with more rigid linkers could lock the molecule into a specific three-dimensional shape, which can be crucial for targeted interactions.

Computational tools like Density Functional Theory (DFT) are instrumental in this process, allowing for the in-silico optimization of derivative structures and the analysis of molecular properties before undertaking synthetic efforts. nih.gov

Derivatization at the 2-Methoxyphenol Ring System

The 2-methoxyphenol (guaiacol) moiety offers several sites for chemical modification, primarily the phenolic hydroxyl group and the aromatic ring itself.

The phenolic hydroxyl group is a prime target for derivatization due to its reactivity and its critical role in the antioxidant properties of phenols. Common modifications include esterification and etherification. nih.govrsc.org

Esterification: This process involves reacting the hydroxyl group with a carboxylic acid or its derivative to form an ester. Esterification of phenolic hydroxyl groups is known to decrease the ability to scavenge free radicals because it removes the hydrogen-donating capability of the hydroxyl group. nih.gov However, this modification can increase the lipophilicity of the molecule, potentially altering its distribution in multiphase systems. For example, studies on flavones have shown that esterification with fatty acids can modulate cytotoxic potential. nih.gov

Etherification: The hydroxyl group can also be converted into an ether. This transformation, like esterification, eliminates the hydrogen-donating ability crucial for certain antioxidant mechanisms. Acid-catalyzed etherification is a common method for this conversion. rsc.org This modification makes the molecule more chemically stable in certain environments and removes its acidic character.

These derivatizations are often performed to confer specific properties, such as improved volatility for gas chromatography analysis or to act as a protecting group during multi-step synthesis. jfda-online.com

| Derivatization Reaction | Reagent Type | Resulting Functional Group | Impact on Key Properties |

| Esterification | Carboxylic Acid, Acyl Halide | Ester (-O-C=O)-R) | Blocks H-donation, Increases lipophilicity, Masks phenolic acidity. nih.gov |

| Etherification | Alkyl Halide, Alcohol | Ether (-O-R) | Blocks H-donation, Increases chemical stability, Masks phenolic acidity. rsc.org |

The reactivity of the 2-methoxyphenol ring towards further chemical transformation, such as electrophilic aromatic substitution, is governed by the electronic effects of its existing substituents: the hydroxyl group, the methoxy (B1213986) group, and the 4-(diphenoxymethyl) group.

Activating and Deactivating Groups: Substituents on a benzene (B151609) ring can either increase (activate) or decrease (deactivate) the rate of electrophilic substitution compared to benzene. lumenlearning.comlibretexts.org Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups because their oxygen atoms can donate electron density to the ring via resonance. lumenlearning.comlibretexts.org This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com The 4-(diphenoxymethyl) group, being an ether-based substituent, is also expected to be an activating group through resonance donation from its ether oxygens.

Directing Effects: Activating groups like -OH and -OCH₃ are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. lumenlearning.com In the case of 4-(diphenoxymethyl)-2-methoxyphenol, the positions on the ring are:

Position 1: -OH

Position 2: -OCH₃

Position 3: ortho to -OCH₃, meta to -OH

Position 4: -CH(OPh)₂

Position 5: ortho to -OH, meta to -OCH₃

Position 6: para to -OCH₃, ortho to -OH

The combined directing effects of the powerful activating groups at positions 1 and 2 would strongly favor substitution at positions 5 and 6. However, the large steric bulk of the 4-(diphenoxymethyl) group would likely hinder attack at position 5, making position 6 the most probable site for many chemical transformations.

| Substituent in C₆H₅R | Relative Rate of Nitration | Effect |

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Deactivating |

| Data adapted from kinetic studies on electrophilic aromatic substitution reactions. lumenlearning.com |

Advanced Analytical Methodologies for Research and Quantification of 4 Diphenoxymethyl 2 Methoxyphenol in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 4-(Diphenoxymethyl)-2-methoxyphenol due to its high resolution, sensitivity, and versatility. Method development in HPLC focuses on optimizing the separation of the target analyte from other components within a sample matrix to ensure accurate quantification.

Reversed-Phase HPLC for Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to nonpolar compounds like this compound. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The elution of this compound is controlled by adjusting the composition of the mobile phase. A higher proportion of the organic solvent in the mobile phase reduces the retention time of the compound. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light at specific wavelengths.

A typical RP-HPLC method for the quantification of this compound would involve a C18 column and a mobile phase of acetonitrile and water, with detection at a wavelength determined by the compound's UV-Vis spectrum.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm |

Normal-Phase and Chiral HPLC for Specific Applications

While less common for this type of compound, normal-phase HPLC (NP-HPLC) can be utilized for specific separation challenges. In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar (e.g., hexane (B92381), ethyl acetate). This technique is particularly useful for separating isomers or when dealing with highly nonpolar sample matrices.

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is another powerful analytical technique suitable for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected as they exit the column.

GC with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the quantification of organic compounds. The effluent from the GC column is mixed with hydrogen and air and then ignited. The combustion of organic compounds produces ions that generate a current proportional to the amount of analyte present. GC-FID is known for its high sensitivity, wide linear range, and robustness. For the analysis of this compound, a high-temperature capillary column with a nonpolar stationary phase would typically be used.

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a simpler and more cost-effective approach for the quantification of this compound, provided the sample matrix is not overly complex. This method is based on the principle that the compound absorbs light at a specific wavelength.

The concentration of this compound in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The λmax for this compound is determined by scanning a solution of the pure compound across a range of UV-Vis wavelengths. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined from this curve.

While spectrophotometric methods are straightforward, they can suffer from a lack of specificity if other compounds in the sample absorb at the same wavelength. Therefore, this method is often best suited for the analysis of relatively pure samples or as a preliminary screening tool.

Sample Preparation Techniques for Complex Organic Matrices

The accurate and reliable quantification of this compound from complex organic matrices necessitates robust sample preparation techniques. The primary goal of these techniques is to isolate the analyte from interfering substances, which can suppress or enhance the analytical signal, leading to inaccurate results. The choice of a suitable sample preparation method is contingent upon the physicochemical properties of this compound and the nature of the sample matrix.

Given the lipophilic nature of the diphenoxymethyl group and the polar characteristics of the hydroxyl and methoxy (B1213986) moieties, a combination of extraction and clean-up steps is often employed.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique. It involves the partitioning of the analyte between two immiscible liquid phases. For this compound, a common approach involves extracting the compound from an aqueous sample into a water-immiscible organic solvent like dichloromethane (B109758) or a mixture of hexane and ethyl acetate. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency by ensuring the phenolic hydroxyl group is in its non-ionized form.

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE, with reduced solvent consumption. The selection of the sorbent material is critical. Reversed-phase SPE cartridges, such as those packed with C18 or polymeric sorbents (e.g., styrene-divinylbenzene), are frequently utilized. The general procedure involves loading the sample onto a pre-conditioned cartridge, washing away interfering components with a weak solvent, and subsequently eluting the retained this compound with a stronger organic solvent.

The following table provides a comparative overview of the efficiency of different SPE sorbents for the extraction of phenolic compounds from complex matrices, which can be extrapolated to the analysis of this compound.

| Sorbent Type | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| C18 | 88.5 | 4.8 |

| Polymeric (Styrene-Divinylbenzene) | 94.2 | 3.1 |

| Normal Phase (Silica) | 81.7 | 5.5 |

This interactive table illustrates typical recovery rates and precision for different SPE sorbent types, which are crucial considerations when developing a method for this compound.

Method Validation and Quality Control in Research Settings

Method validation is a critical component of the analytical workflow, ensuring that the chosen analytical method is fit for its intended purpose. For the quantification of this compound in a research context, a comprehensive validation protocol is essential to guarantee the reliability and reproducibility of the data. Key validation parameters include linearity, sensitivity, accuracy, precision, and selectivity.

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range. This is typically assessed by analyzing a series of standard solutions and evaluating the coefficient of determination (R²) of the resulting calibration curve.

Sensitivity is established by determining the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy.

Accuracy reflects the closeness of a measured value to a true or accepted value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of this compound and analyzing the sample.

Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Selectivity is the ability of the method to distinguish and quantify the analyte in the presence of other potentially interfering compounds within the sample matrix.

Quality Control (QC) samples, prepared at various concentrations within the calibration range, are analyzed alongside experimental samples to monitor the performance of the analytical method over time and ensure the continued validity of the results.

The table below presents a hypothetical summary of method validation data for the quantification of this compound by a chromatographic technique.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity Range | - | 0.05 - 20 µg/mL |

| Coefficient of Determination (R²) | > 0.995 | 0.9991 |

| Limit of Detection (LOD) | - | 0.015 µg/mL |

| Limit of Quantification (LOQ) | - | 0.05 µg/mL |

| Accuracy (Recovery) | 80 - 120% | 96.8% - 104.5% |

| Precision (RSD) | < 15% | < 7.2% |

| Selectivity | No significant interference at the analyte's retention time | Pass |

This interactive table summarizes the key performance characteristics of a validated analytical method for this compound.

Future Directions and Emerging Research Avenues in Methoxyphenol Chemistry

Development of Novel Synthetic Strategies for Advanced Analogues

The synthesis of advanced methoxyphenol analogues with tailored properties is a primary objective for organic chemists. Future strategies will likely focus on methods that offer high degrees of selectivity, efficiency, and sustainability.

One of the most promising areas is the continued development of C–H bond functionalization . This approach allows for the direct modification of the aromatic ring without the need for pre-functionalization, offering a more atom-economical route to complex molecules. polyphenols-site.com Recent advances have demonstrated the utility of various transition metal catalysts, such as copper and cobalt, for the ortho-C–H functionalization of phenols. rsc.org Future work will likely extend these methods to achieve meta- and para-selective modifications of methoxyphenols, a significant challenge due to the directing effects of the hydroxyl and methoxy (B1213986) groups.

Photocatalysis and electrochemistry are also emerging as powerful tools in the synthesis of phenol (B47542) derivatives. rsc.org These methods utilize light or electricity to drive chemical reactions, often under mild conditions and with high selectivity. For instance, visible-light-driven C-H arylation of free phenols has been achieved, providing a green alternative to traditional cross-coupling reactions. rsc.org The application of these techniques to methoxyphenol substrates could enable the synthesis of novel analogues that are difficult to access through conventional means.

Flow chemistry represents another important frontier. The use of microreactors allows for precise control over reaction parameters, leading to improved yields, safety, and scalability. researchgate.netnih.gov Continuous-flow processes can be particularly advantageous for reactions involving hazardous reagents or unstable intermediates, which are sometimes encountered in the functionalization of phenols.

| Synthetic Strategy | Potential Advantage for Methoxyphenol Analogues | Recent Finding |

| C-H Functionalization | Direct and atom-economical route to complex derivatives with regiocontrol. | Copper-catalyzed ortho-C–H bond functionalization of free phenols with α-aryl-α-diazoesters has been shown to be highly efficient. rsc.org |

| Photocatalysis | Mild and environmentally friendly conditions for novel transformations. | Visible-light-driven ortho-C(sp²)–H arylation of free phenols with arylbromides has been developed. rsc.org |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction conditions. | Microreactors have been successfully used for the synthesis of meta-substituted phenol derivatives via oxidative Heck/dehydrogenation. researchgate.netnih.gov |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for the development of new synthetic methods and the optimization of existing ones. For methoxyphenols, complex transformations such as oxidative coupling, dearomatization, and electrophilic substitution are of particular interest.

Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies , for example, can provide valuable information about reaction rates and the influence of various parameters. The oxidative decomposition of methoxyphenols has been studied, revealing that thermolysis can account for a significant portion of the total reaction rate under certain conditions. acs.orgpsu.edu

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms at the molecular level. rsc.org DFT calculations can be used to model reaction pathways, identify transition states, and predict the influence of substituents on reactivity. nih.gov Such studies have been applied to understand the atmospheric oxidation of methoxyphenols, a process of significant environmental relevance. rsc.orgresearchgate.net

| Transformation | Mechanistic Question | Approach |

| Oxidation | What are the dominant pathways and key intermediates in the oxidation of methoxyphenols? | Kinetic studies and DFT calculations to model reaction pathways. rsc.orgacs.org |

| Thermolysis | How do substituents influence the rate and products of thermal decomposition? | Experimental studies under controlled conditions combined with power-law rate expressions. acs.orgpsu.edu |

| H-transfer Reactions | How does the position of the methoxy group affect reactivity and adsorption on catalyst surfaces? | Attenuated total reflection infrared (ATR-IR) spectroscopy to probe the liquid-solid interface. rsc.orgelsevierpure.com |

Integration of Advanced Computational Approaches in Molecular Design

The integration of computational tools is revolutionizing the way chemists design new molecules. For methoxyphenol chemistry, these approaches can accelerate the discovery of new analogues with desired properties.

Quantum mechanics , particularly DFT, can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. researchgate.netresearchgate.net This allows for the in silico screening of virtual libraries of methoxyphenol derivatives, helping to prioritize candidates for synthesis. DFT has been used to investigate the antioxidant mechanisms of methoxyphenols, revealing the importance of solvent polarity. nih.gov

Machine learning (ML) and artificial intelligence (AI) are also poised to make a significant impact. polyphenols-site.com ML models can be trained on existing data to predict the properties and activities of new compounds, a process known as quantitative structure-activity relationship (QSAR) modeling. researchgate.net This can be particularly useful for predicting the biological activity or material properties of novel methoxyphenol analogues. polyphenols-site.comnih.gov AI can also be employed in the design of new synthetic routes and the optimization of reaction conditions. polyphenols-site.commdpi.com

| Computational Approach | Application in Methoxyphenol Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and antioxidant mechanisms. nih.govresearchgate.net | Rational design of methoxyphenol analogues with tailored electronic and antioxidant properties. |

| Machine Learning (ML) | Development of QSAR models to predict cytotoxicity and other biological activities. researchgate.net | Rapid identification of promising drug candidates from large virtual libraries. |

| Artificial Intelligence (AI) | Virtual screening, formulation optimization, and personalized nutrition recommendations. polyphenols-site.com | Accelerated discovery and development of new methoxyphenol-based products. |

Exploration of New Chemical Reactivity Modalities for the Methoxyphenol Scaffold

Beyond the functionalization of the aromatic ring, future research will explore novel ways to manipulate the methoxyphenol scaffold to create fundamentally new molecular architectures.

Dearomatization reactions are a powerful strategy for converting flat, aromatic compounds into three-dimensional structures, which are often more desirable for biological applications. morressier.com The oxidative dearomatization of phenols using hypervalent iodine reagents has emerged as a valuable method for synthesizing ortho-quinones and ortho-quinols. nih.gov Applying these reactions to methoxyphenols could provide access to a rich array of complex and chiral molecules. Transition-metal-catalyzed dearomatization reactions also hold significant promise. nih.gov

Exploring the interplay of electrophilic and nucleophilic substitution on the methoxyphenol ring can also lead to new synthetic possibilities. nih.govdifferencebetween.com While the electron-rich nature of the methoxyphenol ring generally favors electrophilic substitution, the introduction of strong electron-withdrawing groups can activate the ring for nucleophilic attack. sinica.edu.tw A deeper understanding of these reactivity patterns will enable chemists to devise more sophisticated synthetic strategies.

| Reactivity Modality | Description | Potential Application for Methoxyphenols |

| Dearomatization | Conversion of the aromatic ring into a non-aromatic, three-dimensional structure. morressier.com | Synthesis of complex, chiral building blocks for natural product synthesis and drug discovery. nih.gov |

| Electrophilic Aromatic Substitution | Introduction of functional groups via reaction with an electrophile. differencebetween.com | Controlled functionalization at positions dictated by the directing effects of the hydroxyl and methoxy groups. |

| Nucleophilic Aromatic Substitution | Substitution of a leaving group by a nucleophile, typically on an electron-deficient ring. nih.gov | Access to analogues with substitution patterns not achievable through electrophilic substitution. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.